Fsp³ Carbon Saturation: 0.917 vs. Discovery-Phase Average of 0.36
The target compound, tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (C12H21NO4), contains 11 sp³-hybridized carbons out of 12 total carbons, yielding an Fsp³ of 0.917; the sole sp² carbon resides in the Boc carbonyl . This value substantially exceeds the mean Fsp³ of 0.36 reported for 2.2 million discovery-phase compounds and the mean Fsp³ of 0.47 for 1,179 marketed drugs as established by Lovering et al. (2009) [1]. The Fsp³ increase from discovery to marketed drugs (0.36 → 0.47; +31%) correlates with improved clinical success rates, suggesting that building blocks with intrinsically high Fsp³ confer a probabilistic advantage when incorporated into lead molecules [1]. In the specific context of spirocyclic scaffolds, a review by Benedetti & Micouin (2024) confirms that shifting from planar aromatic structures to compounds with higher Fsp³ generally correlates with improved physicochemical properties and pharmacokinetic profiles [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.917 (11 sp³ C / 12 total C; computed from SMILES: O=C(N1CC2(C1)OCCCC2O)OC(C)(C)C) |
| Comparator Or Baseline | Mean Fsp³ = 0.36 for 2.2M discovery compounds; Mean Fsp³ = 0.47 for 1,179 marketed drugs (Lovering et al. 2009) |
| Quantified Difference | Target Fsp³ exceeds discovery average by +0.557 (+155%); exceeds marketed drug average by +0.447 (+95%) |
| Conditions | Fsp³ calculation based on SMILES structure (AaronChem); comparator data from Lovering et al. J. Med. Chem. 2009 analysis of Pfizer/Wyeth compound collections |
Why This Matters
Building blocks with high intrinsic Fsp³ enable medicinal chemists to construct lead series that begin closer to the marketed-drug Fsp³ sweet spot, potentially reducing the magnitude of property optimization required during lead optimization.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009;52(21):6752–6756. doi:10.1021/jm901241e View Source
- [2] Benedetti E, Micouin L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opin. Drug Discov. 2024;19(3):263–266. doi:10.1080/17460441.2024.2305735 View Source
